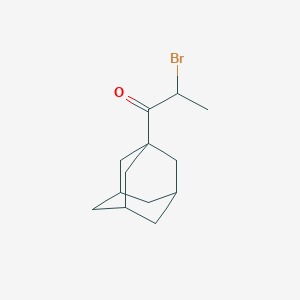

1-(1-Adamantyl)-2-bromopropan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

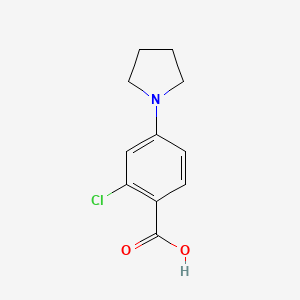

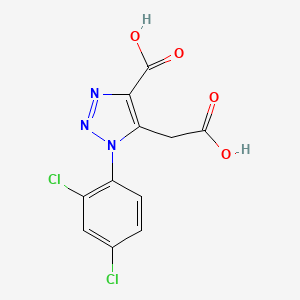

1-(1-Adamantyl)-2-bromopropan-1-one is a chemical compound that contains an adamantyl group. Adamantane is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . It is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability .

Synthesis Analysis

The synthesis of various polymers carrying bulky and rigid adamantyl substituents in their side chains has been addressed . Synthetic methods for these polymers include typical polymer reactions of introducing adamantyl groups into existing polymers and the polymerization of monomers bearing pendant adamantyl groups .Molecular Structure Analysis

Adamantane (tricyclo [3.3.1.1 3,7 ]decane) is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . The tetrahedral (T d) symmetry and spherical structure of the adamantane molecule leads to easy sublimation due to the low intermolecular forces .Chemical Reactions Analysis

The introduction of adamantyl groups into polymers can afford steric hindrance to prevent side reactions and control the addition modes of the polymerization . A variety of vinyl monomers are capable of undergoing living anionic polymerization to afford polymers with predictable molecular weights and narrow molecular weight distributions .Physical And Chemical Properties Analysis

Adamantane is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability . The resulting adamantyl-substituted polymers show extremely high glass transition temperatures and high thermal stability derived from the stiff adamantyl substituents compared with the corresponding parent polymers .Wissenschaftliche Forschungsanwendungen

Influenza Prophylaxis and Treatment

1-(1-Adamantyl)-2-bromopropan-1-one: derivatives, such as 1-(1-Adamantyl)ethylamine hydrochloride , have been indicated for the prophylaxis and treatment of illnesses caused by various strains of influenza A virus in adults . The adamantane moiety is a crucial part of antiviral drugs that target the M2 protein of the influenza virus, inhibiting its function and thus preventing the virus from replicating within host cells.

Synthesis of Bioactive Compounds

The adamantane structure is known for its stability and has been utilized in the synthesis of various bioactive compounds. Its incorporation into pharmaceuticals can enhance their bioavailability and metabolic stability, making 1-(1-Adamantyl)-2-bromopropan-1-one a valuable precursor in medicinal chemistry .

High-Energy Fuels and Oils

Adamantane derivatives are explored for their potential in creating high-energy fuels and oils. Their unique structure provides thermal stability and resistance to oxidative degradation, which is beneficial for applications in extreme conditions .

Polymerization Reactions

The compound’s reactivity can be harnessed in polymerization reactions to create novel polymers with enhanced properties. These polymers can exhibit increased thermal stability and mechanical strength due to the adamantane core .

Nanotechnology and Material Science

In the field of nanotechnology and material science, 1-(1-Adamantyl)-2-bromopropan-1-one can be used to modify the surface properties of nanomaterials, improving their dispersion, stability, and interaction with other materials .

Quantum-Chemical Calculations

The electronic structure of adamantane derivatives is a subject of interest in quantum-chemical calculations. These studies can elucidate the mechanisms of chemical and catalytic transformations, aiding in the design of new compounds and materials .

Synthesis of Diamondoids

Adamantane and its derivatives are precursors in the synthesis of diamondoids, which are diamond-like bulky polymers. These materials have potential applications in electronics and optoelectronics due to their exceptional hardness and thermal conductivity .

Catalysis

The sterically hindered structure of adamantane derivatives makes them suitable for use as catalysts in various chemical reactions. They can facilitate reactions that require high specificity and resistance to harsh conditions .

Safety and Hazards

While specific safety and hazards information for 1-(1-Adamantyl)-2-bromopropan-1-one was not found, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

Zukünftige Richtungen

The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . This encourages the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

Wirkmechanismus

Target of Action

Adamantane derivatives, such as amantadine, have been known to exhibit antiviral activity by inhibiting the m2 proton channel of influenza a virus . The adamantyl group, derived from adamantane, is often used to enhance the thermal and mechanical properties of polymers .

Mode of Action

For instance, amantadine, an adamantane derivative, inhibits the M2 proton channel of influenza A virus, preventing the release of viral RNA into the host cytoplasm .

Biochemical Pathways

For example, amantadine, an adamantane derivative, interferes with the replication of influenza A virus by blocking its M2 proton channel .

Pharmacokinetics

For instance, amantadine, an adamantane derivative, is known to have good oral bioavailability and minimal metabolism .

Result of Action

For example, amantadine, an adamantane derivative, has antiviral and anti-Parkinsonian properties .

Action Environment

The synthesis of adamantane derivatives has been shown to be influenced by various factors such as temperature and ph .

Eigenschaften

IUPAC Name |

1-(1-adamantyl)-2-bromopropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO/c1-8(14)12(15)13-5-9-2-10(6-13)4-11(3-9)7-13/h8-11H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABYMCZQJXPCLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C12CC3CC(C1)CC(C3)C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377853 |

Source

|

| Record name | 1-(1-adamantyl)-2-bromopropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Adamantyl)-2-bromopropan-1-one | |

CAS RN |

26525-24-6 |

Source

|

| Record name | 1-(1-adamantyl)-2-bromopropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

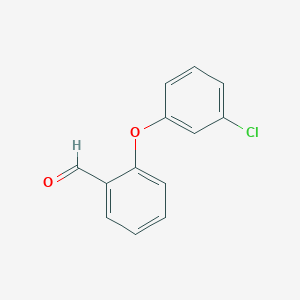

![2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde](/img/structure/B1272400.png)

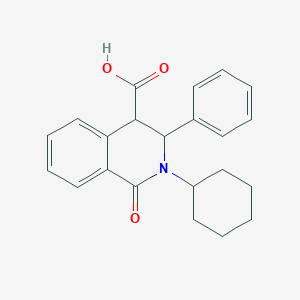

![4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid](/img/structure/B1272408.png)

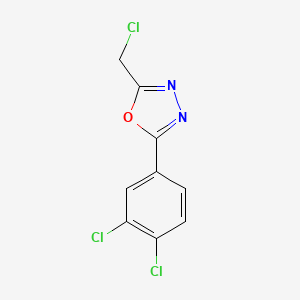

![5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B1272419.png)

![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B1272423.png)